3-Morpholinobenzaldehyde

Beschreibung

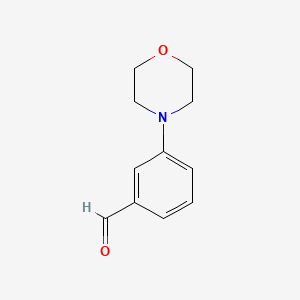

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORKFSMUOSSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428182 | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446866-87-1 | |

| Record name | 3-(4-Morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446866-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Morpholinobenzaldehyde

Strategic Approaches to the Synthesis of the Benzaldehyde (B42025) Moiety

A primary strategy for synthesizing 3-Morpholinobenzaldehyde involves the introduction of a formyl group (-CHO) onto a morpholine-substituted benzene (B151609) ring. This can be accomplished through direct formylation reactions or by the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, already present at the meta-position relative to the morpholine (B109124) substituent.

Formylation Reactions on Morpholine-Substituted Benzene Systems

Formylation reactions introduce a formyl group onto an aromatic ring through electrophilic aromatic substitution. The morpholino group is a strong electron-donating group, which activates the aromatic ring, particularly at the ortho and para positions. However, formylation at the meta position can be achieved, often influenced by steric hindrance or specific reaction conditions. Key formylation methods applicable to N-phenylmorpholine include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.comijpcbs.comwikipedia.org The electrophile, a chloromethyliminium salt, attacks the activated benzene ring. wikipedia.orgcambridge.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the aldehyde. wikipedia.orgorganic-chemistry.org For N-phenylmorpholine, this reaction would be expected to yield a mixture of ortho and para isomers, with the potential for some meta-substitution under controlled conditions.

Duff Reaction: The Duff reaction is a formylation method specifically for activated aromatic compounds like phenols, but it can also be applied to other electron-rich systems. wikipedia.orgecu.edu It employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid. wikipedia.orgresearchgate.net The reaction proceeds through an iminium intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org This method typically favors ortho-formylation. ecu.edursc.org

Reimer-Tiemann Reaction: Primarily used for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.comsynarchive.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orglscollege.ac.in While classic for phenols, its application to N-phenylmorpholine is less common but theoretically possible given the electron-rich nature of the substrate.

| Reaction | Reagents | Typical Substrates | Key Intermediate | Primary Product Position |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes, heterocycles ijpcbs.comorganic-chemistry.org | Chloromethyliminium salt (Vilsmeier reagent) wikipedia.org | Ortho, Para |

| Duff | Hexamethylenetetramine (HMTA), Acid | Phenols, electron-rich arenes wikipedia.orgecu.edu | Iminium ion | Ortho wikipedia.org |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles wikipedia.orglscollege.ac.in | Dichlorocarbene wikipedia.org | Ortho synarchive.com |

Oxidation of Corresponding Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a pre-installed functional group at the meta-position of the morpholine-substituted benzene. This two-step approach involves first synthesizing (3-morpholinophenyl)methanol (B119976) or 3-methyl-4-phenylmorpholine, followed by a selective oxidation to the aldehyde.

The oxidation of a benzylic alcohol, such as (3-morpholinophenyl)methanol, to the corresponding benzaldehyde is a common and efficient transformation. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and tolerance of other functional groups. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.

Common reagents for this transformation include:

Manganese dioxide (MnO₂)

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base)

Similarly, the oxidation of a methyl group on the aromatic ring directly to an aldehyde is possible but often requires harsher conditions and may suffer from lower yields compared to the oxidation of the corresponding alcohol.

Strategic Approaches to the Incorporation of the Morpholine Ring

This synthetic strategy begins with a benzaldehyde derivative that already contains a suitable leaving group at the 3-position. The morpholine ring is then introduced in a subsequent step. This approach is often more direct and regioselective than the formylation of N-phenylmorpholine.

Nucleophilic Aromatic Substitution (SNAr) Strategies (e.g., from 3-Fluorobenzaldehyde (B1666160) and Morpholine)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as morpholine, onto an aromatic ring. This reaction requires an electron-withdrawing group (in this case, the aldehyde group) to activate the ring towards nucleophilic attack, and a good leaving group (typically a halogen) at a position ortho or para to the activating group. While the meta-position is less activated, the reaction can still proceed, often requiring more forcing conditions like higher temperatures.

The synthesis of this compound can be efficiently achieved by reacting 3-fluorobenzaldehyde or 3-chlorobenzaldehyde (B42229) with morpholine in the presence of a base. The fluoride (B91410) ion is an excellent leaving group for SNAr reactions. A common procedure involves heating the reactants in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to neutralize the generated acid. chemicalbook.comchemicalbook.com

A representative reaction is the synthesis of the analogous 4-Morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine, which proceeds in high yield (89%) when refluxed in DMF with potassium carbonate. chemicalbook.comchemicalbook.com A similar approach is expected to be effective for the 3-isomer.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature | Yield (for 4-isomer) |

|---|---|---|---|---|---|

| 3-Fluorobenzaldehyde | Morpholine | K₂CO₃ | DMF | 100°C (Reflux) | Analogous to 89% chemicalbook.comchemicalbook.com |

| 3-Chlorobenzaldehyde | Morpholine | K₂CO₃ / Na₂CO₃ | DMSO / DMF | Elevated | Expected to be lower than fluoro- |

Alternative Cyclization and Ring-Forming Reactions for Morpholine Incorporation

While direct SNAr is a primary method, modern cross-coupling reactions offer powerful alternatives for forming the C-N bond between the benzaldehyde moiety and the morpholine ring. These reactions often exhibit broader substrate scope and functional group tolerance compared to traditional methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org The synthesis of this compound could be achieved by coupling 3-bromobenzaldehyde (B42254) with morpholine. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide). youtube.com This method is known for its high efficiency and applicability to a wide range of substrates. acsgcipr.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed C-N bond-forming reaction, representing one of the older cross-coupling methods. wikipedia.orgorganic-chemistry.org It traditionally requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern variations utilize catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions. nih.gov This method could be used to couple 3-iodobenzaldehyde (B1295965) or 3-bromobenzaldehyde with morpholine.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key considerations include atom economy, the use of safer solvents, energy efficiency, and catalysis.

Atom Economy: Synthetic routes like the SNAr reaction or Buchwald-Hartwig amination generally have better atom economy than multi-step sequences involving protection and deprotection or classical formylation reactions that generate significant byproducts.

Solvent Selection: Traditional syntheses often use high-boiling, polar aprotic solvents like DMF and DMSO. Green chemistry encourages the exploration of safer alternatives such as water, ethanol, or deep eutectic solvents (DES). nih.govmdpi.com Solvent-free reactions, where the reactants are heated together, sometimes with a catalytic amount of a substance, represent an ideal green approach. tandfonline.comresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry. Palladium- or copper-catalyzed cross-coupling reactions are highly efficient, requiring only small amounts of the metal catalyst. acsgcipr.orgnih.gov The development of reusable or heterogeneous catalysts can further enhance the sustainability of the process. Organocatalysis, using small organic molecules like morpholine itself as a catalyst in other reaction types, is also a growing area of green chemistry. tandfonline.comnih.gov

Energy Efficiency: Employing microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Performing reactions at room temperature whenever possible is another key goal.

By prioritizing routes like the SNAr reaction of 3-fluorobenzaldehyde with morpholine and exploring greener solvents and energy sources, the synthesis of this compound can be made more efficient and environmentally responsible.

Solvent-Free Conditions and Alternative Solvent Systems

In a move towards greener chemistry, the synthesis of morpholinyl-substituted aromatics is being explored under solvent-free conditions. One such approach involves the grinding of reactants, such as a benzaldehyde derivative and a solid base like sodium hydroxide, in a mortar and pestle. This mechanochemical method minimizes waste by eliminating the need for a reaction solvent. rsc.org While a specific solvent-free synthesis for this compound is not extensively documented, this technique has proven successful for similar reactions, such as the solvent-free aldol (B89426) condensation to produce chalcones. rsc.org

Alternative solvent systems are also being investigated to replace hazardous solvents. For instance, the A³ coupling reaction of benzaldehyde, morpholine, and phenylacetylene (B144264) has been studied in various solvents, with some showing higher conversions than others, highlighting the critical role of the solvent in reaction efficiency. researchgate.net

Microwave-Assisted Synthesis and Ultrasound Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.comijnrd.org This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. ijnrd.orgnih.gov The synthesis of various heterocyclic compounds, including derivatives of morpholine, has been successfully achieved using microwave irradiation, often with the benefits of higher energy efficiency and simplified procedures. ijnrd.orgsemanticscholar.org For example, the synthesis of N-substituted 1,2,4-triazole-3-acetamide derivatives coupled with morpholine has been efficiently carried out using ultrasound radiation, resulting in good yields and shorter reaction times. libretexts.org

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. ksu.edu.sanih.govnih.gov Sonochemistry promotes chemical reactions through acoustic cavitation, and it has been successfully applied to the synthesis of a wide range of heterocyclic compounds. ksu.edu.sanih.gov The use of ultrasound has been shown to be beneficial in various organic syntheses, including condensations and cycloadditions, often leading to higher purity products with simpler workups. ksu.edu.sanih.gov

Biocatalysis and Organocatalysis in Aldehyde and Morpholine Synthesis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can lead to highly selective transformations under mild reaction conditions. For instance, the reduction of benzaldehyde to benzyl (B1604629) alcohol has been achieved using enzymes from vegetable wastes as biocatalysts, avoiding the use of toxic metal reducing agents. scielo.org.mx While the direct biocatalytic synthesis of this compound is not yet well-established, the synthesis of aromatic aldehydes and the functionalization of morpholine derivatives through biocatalytic routes are active areas of research. chemrxiv.orgmdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has also gained significant traction in the synthesis of complex molecules. beilstein-journals.org Chiral organocatalysts have been particularly successful in the asymmetric synthesis of various compounds. rsc.orgresearchgate.net In the context of morpholine derivatives, highly efficient morpholine-based organocatalysts have been developed for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The application of organocatalysis to the direct synthesis of this compound is a promising area for future investigation.

Atom Economy and Waste Minimization Strategies

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. scranton.edu The synthesis of this compound via nucleophilic aromatic substitution, for instance, can have a lower atom economy due to the formation of a salt byproduct.

Waste minimization is a critical aspect of sustainable chemical production. aarf.asia Strategies to reduce waste include optimizing reaction conditions to improve yield and selectivity, using catalytic rather than stoichiometric reagents, and recycling solvents and catalysts. aarf.asia In the context of producing fine chemicals like this compound, implementing these strategies can significantly reduce the environmental impact of the manufacturing process.

Purification and Characterization Techniques for Synthetic Validation

Following synthesis, the purification and rigorous characterization of this compound are essential to ensure its purity and confirm its chemical structure.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9.0-10.0 ppm), the aromatic protons, and the protons of the morpholine ring. The ¹³C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine moiety. rsc.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1740 cm⁻¹. docbrown.info Other characteristic peaks would correspond to C-H bonds of the aromatic ring and the morpholine moiety, as well as C-N and C-O stretching vibrations. docbrown.info

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which can be used to confirm the identity of the synthesized product.

Chromatographic Purification Strategies (e.g., Column Chromatography)

Column chromatography is a widely used technique for the purification of organic compounds. orgchemboulder.comcolumbia.eduorgchemboulder.com The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. orgchemboulder.comcolumbia.edu For the purification of this compound, a suitable solvent system, such as a mixture of hexanes and ethyl acetate, would be chosen to achieve good separation from any unreacted starting materials or byproducts. biotage.com The polarity of the eluent can be adjusted to control the elution of the desired compound. columbia.edu For basic compounds like morpholine derivatives, it is sometimes necessary to add a small amount of a basic modifier, such as triethylamine, to the mobile phase to prevent peak tailing and improve separation on silica gel. biotage.com

Mechanistic Organic Reactions and Transformations Involving 3 Morpholinobenzaldehyde

Electrophilic and Nucleophilic Reactivity at the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This electronic arrangement is central to the diverse reactions that 3-Morpholinobenzaldehyde undergoes.

This compound, as an aromatic aldehyde lacking α-hydrogens, is an ideal electrophilic partner in crossed-aldol reactions, specifically the Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. taylorandfrancis.com The base-catalyzed Claisen-Schmidt reaction is a common method for synthesizing chalcones, which are α,β-unsaturated ketones. rjlbpcs.comscialert.netijarsct.co.in

The mechanism begins with the deprotonation of the α-carbon of a ketone (like acetophenone) by a base (e.g., NaOH or KOH) to form a reactive enolate ion. scialert.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, typically by the solvent, to form a β-hydroxy ketone. Subsequent base-catalyzed dehydration readily occurs to yield the highly conjugated and stable α,β-unsaturated ketone, a chalcone (B49325) derivative. scialert.net These reactions are often carried out in an alcoholic solvent or even under solvent-free grinding conditions. rjlbpcs.com

Interactive Data Table: Representative Claisen-Schmidt Reactions with this compound

| Ketone Reactant | Base Catalyst | Reaction Conditions | Product (Chalcone Derivative) | Typical Yield (%) |

| Acetophenone | NaOH | Ethanol, Room Temp. | 1-(3-Morpholinophenyl)-3-phenylprop-2-en-1-one | 85-95 |

| 4'-Methylacetophenone | KOH | Ethanol, 50°C, 12-15h | 1-(3-Morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one | 80-90 |

| Cyclohexanone | NaOH | Solvent-free, Grinding | 2,6-bis(3-Morpholinobenzylidene)cyclohexanone | >90 |

| Acetone | NaOH | Ethanol, Room Temp. | 1,5-bis(3-Morpholinophenyl)penta-1,4-dien-3-one | 80-90 |

This compound readily reacts with primary amines to form imines, also known as Schiff bases. acta.co.innih.gov These compounds are characterized by a carbon-nitrogen double bond (azomethine group) where the carbonyl oxygen of the aldehyde is replaced by a nitrogen atom. acta.co.innanobioletters.com The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. acta.co.in

The mechanism proceeds in two main stages. First, the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a zwitterionic intermediate. A proton transfer then occurs to form a neutral hemiaminal (or carbinolamine). In the second stage, the hydroxyl group of the hemiaminal is protonated under acidic conditions, converting it into a good leaving group (water). The subsequent elimination of water, assisted by the lone pair of electrons on the adjacent nitrogen, results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final Schiff base product. acta.co.in The reaction is reversible, and the removal of water can drive the equilibrium toward the product. acta.co.in

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3-Morpholinobenzoic acid. The kinetics and mechanism of such oxidations are highly dependent on the oxidant used and the reaction conditions.

The oxidation of substituted benzaldehydes by complex Cr(VI) reagents like Morpholinium Fluorochromate (MFC) has been studied in detail. researchgate.net For the oxidation of benzaldehydes by MFC in a solvent like dimethyl sulfoxide (B87167) (DMSO), the reaction typically yields the corresponding benzoic acid. researchgate.net Kinetic studies reveal that the reaction is first order with respect to both the oxidant (MFC) and the aldehyde. researchgate.net The reaction is also catalyzed by hydrogen ions, with the observed rate constant showing a relationship of the form: kobs = a + b[H⁺]. researchgate.net

The proposed mechanism involves a pre-equilibrium step where the aldehyde is protonated. Both the neutral and protonated forms of the aldehyde can react with the oxidant. This is followed by the formation of a chromate (B82759) ester intermediate. The rate-determining step is believed to be the cleavage of the aldehydic C-H bond via a hydride ion transfer to the oxidant. researchgate.net This is supported by a substantial primary kinetic isotope effect observed when the aldehydic hydrogen is replaced with deuterium (B1214612) (e.g., PhCDO). researchgate.net

Table: Expected Kinetic Parameters for the Oxidation of this compound with MFC

| Kinetic Parameter | Relationship/Value | Description |

| Order w.r.t. [MFC] | 1 | The reaction rate is directly proportional to the concentration of Morpholinium Fluorochromate. |

| Order w.r.t. [Aldehyde] | 1 | The reaction rate is directly proportional to the concentration of this compound. |

| H⁺ Ion Dependence | kobs = a + b[H⁺] | The reaction proceeds through both acid-independent and acid-dependent pathways. |

| Rate-Determining Step | Hydride Transfer | The cleavage of the aldehydic C-H bond is the slowest step in the reaction sequence. |

The rate of oxidation of substituted benzaldehydes is significantly influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net In the oxidation by MFC, electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups accelerate it. This trend suggests that the transition state of the rate-determining step has a positive charge, or electron-deficient character, at the reaction center. researchgate.net

The aldehyde functionality of this compound can be easily reduced to a primary alcohol, 3-Morpholinobenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). ugm.ac.idmasterorganicchemistry.comchemguide.co.uk The reduction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.ukyoutube.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent to yield the final primary alcohol product. masterorganicchemistry.comyoutube.com Due to its milder nature, NaBH₄ is selective for aldehydes and ketones and generally does not reduce less reactive carbonyl groups like esters or amides under standard conditions. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions. youtube.com

Oxidation Reactions and Structure-Reactivity Correlations

Reactions Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring in this compound is a tertiary amine. Its lone pair of electrons imparts nucleophilic and basic character, although these properties are somewhat attenuated by the electron-withdrawing effect of the attached benzene (B151609) ring.

The term "enamine" typically refers to the product of a reaction between an aldehyde or ketone and a secondary amine. In the context of this compound, the morpholine nitrogen is tertiary and thus cannot form an enamine itself. However, the aldehyde group of the molecule can react with an external secondary amine (such as pyrrolidine (B122466) or piperidine) under acid catalysis to form an enamine.

The formation mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the enamine. The morpholino substituent at the meta position of the aromatic ring exerts a weak electron-withdrawing inductive effect, which can slightly influence the reactivity of the aldehyde group and the stability of the resulting enamine. Enamines are valuable synthetic intermediates, acting as nucleophiles in reactions like alkylation and acylation at the α-carbon. scholaris.camasterorganicchemistry.com The general reactivity of enamines derived from aromatic aldehydes allows for the formation of new carbon-carbon bonds. uni-muenchen.de While morpholine-based enamines (where morpholine is the amine component) are known to be less reactive than their pyrrolidine or piperidine (B6355638) counterparts due to the electron-withdrawing effect of the ring oxygen, the influence of a morpholino substituent on the aromatic ring of an enamine is more subtle. nih.gov

Table 1: General Steps for Stork Enamine Alkylation using an Aldehyde This table outlines the theoretical steps for using an aldehyde like this compound in a Stork enamine synthesis.

| Step | Description | General Reactants | Intermediate/Product |

| 1 | Enamine Formation | Aldehyde, Secondary Amine (e.g., Pyrrolidine), Acid Catalyst (e.g., p-TsOH) | Enamine |

| 2 | Alkylation | Enamine, Alkyl Halide (e.g., CH₃I, Benzyl (B1604629) Bromide) | Iminium Salt |

| 3 | Hydrolysis | Iminium Salt, Aqueous Acid (H₃O⁺) | α-Alkylated Aldehyde |

The lone pair of electrons on the morpholine nitrogen allows it to act as a nucleophile and undergo N-alkylation. This reaction typically occurs with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, a process known as quaternization. cdnsciencepub.comresearchgate.net In this Sₙ2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. acsgcipr.org The resulting product is a 3-(N-alkylmorpholinium)benzaldehyde salt. The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule.

Acylation of tertiary amines is generally not a productive reaction. While the nucleophilic nitrogen can attack the carbonyl carbon of an acylating agent (like an acyl chloride), the resulting tetrahedral intermediate cannot eliminate a proton to form a stable amide product. This makes direct N-acylation of the morpholine ring in this compound unfavorable.

Aromatic Ring Transformations and Functionalization

The benzene ring of this compound can be functionalized through various reactions, with the regiochemical outcome being controlled by the directing effects of the existing morpholino and aldehyde substituents.

In electrophilic aromatic substitution (EAS), the outcome is determined by the electronic properties of the substituents on the ring. organicchemistrytutor.com

Morpholino Group (-NR₂) : The nitrogen atom can donate its lone pair of electrons into the aromatic ring via resonance. This makes it a strongly activating group and an ortho, para-director. pitt.edulibretexts.org

Aldehyde Group (-CHO) : This group is electron-withdrawing due to both induction and resonance, making it a deactivating group and a meta-director. pitt.edulibretexts.org

The positions ortho and para to the strongly activating morpholino group (at C1) are C2, C6, and C4. The position meta to the deactivating aldehyde group (at C3) is C5. The powerful activating and directing effect of the morpholino group dominates, guiding incoming electrophiles primarily to the positions ortho and para to it (C2, C4, C6). Steric hindrance from the morpholine ring may slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

A key example is the nitration of this compound. The reaction yields 3-morpholino-4-nitro-benzaldehyde, confirming that the incoming electrophile (NO₂⁺) is directed to the position para to the activating morpholino group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile (E⁺) | Major Predicted Product(s) | Rationale |

| Nitration | NO₂⁺ | 3-Morpholino-4-nitrobenzaldehyde | Substitution at the C4 position, para to the strongly activating morpholino group. |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-3-morpholinobenzaldehyde | Substitution at the C4 position, para to the strongly activating morpholino group. |

| Sulfonation | SO₃ | This compound-4-sulfonic acid | Substitution at the C4 position, para to the strongly activating morpholino group. |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sciengine.commdpi.com To participate in these reactions, this compound would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. This can be achieved via electrophilic aromatic halogenation, as described above, to produce, for example, 4-bromo-3-morpholinobenzaldehyde.

This halogenated derivative could then serve as a substrate in various palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling : Reaction of 4-bromo-3-morpholinobenzaldehyde with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base would yield a biaryl product. wikipedia.orglibretexts.orgyonedalabs.com

Heck Coupling : Reaction with an alkene (e.g., styrene) would form a new carbon-carbon bond at the site of the bromine, yielding a stilbene (B7821643) derivative.

Sonogashira Coupling : Coupling with a terminal alkyne would produce an alkynylated aromatic compound. nih.gov

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the coupling partner (e.g., the organoboron reagent), and reductive elimination to release the final product and regenerate the catalyst. libretexts.org

Multi-component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov Aromatic aldehydes are common starting materials for many named MCRs, and this compound is well-suited to serve as the aldehyde component.

Biginelli Reaction : This three-component reaction involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.orgnih.gov Using this compound would lead to the synthesis of highly functionalized dihydropyrimidinones, which are of significant interest in medicinal chemistry. jk-sci.comyoutube.com

Ugi Reaction : This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org Employing this compound as the aldehyde component would generate complex α-acylamino amide derivatives, providing rapid access to diverse chemical libraries. nu.edu.kzrsc.org

Table 3: Potential Application of this compound in Major MCRs

| Reaction Name | Number of Components | Typical Reactants (in addition to this compound) | Class of Product |

| Biginelli Reaction | Three | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Ugi Reaction | Four | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Three | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Computational Chemistry in Understanding Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful lens to examine the energetic landscapes of reactions involving this compound. Through the calculation of molecular energies and structures, researchers can map out the most plausible reaction pathways, identify key intermediates, and characterize the all-important transition states that dictate reaction rates and selectivity.

The process would involve:

Optimization of Reactant and Product Structures: Determining the lowest energy conformations of this compound and the reaction products.

Locating Transition States: Identifying the saddle point on the potential energy surface that connects reactants to products. This is a critical step, as the energy of the transition state relative to the reactants determines the activation energy of the reaction.

Characterizing Intermediates: Finding any local minima on the reaction pathway, which represent stable, albeit often short-lived, intermediate compounds.

For instance, in a hypothetical Knoevenagel condensation, DFT calculations would elucidate the structure of the intermediate formed after the initial nucleophilic attack and the subsequent transition state leading to dehydration. The calculated energies would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT Data for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State 1 | +15.2 | C-C bond forming: 2.1 Å |

| Intermediate | -5.8 | C-O bond length: 1.4 Å |

| Transition State 2 | +10.5 | O-H bond breaking: 1.5 Å |

| Products | -20.1 | - |

This table is illustrative and does not represent actual experimental or calculated data.

Quantum chemical calculations are instrumental in dissecting the electronic and steric influences of the morpholino group on the reactivity of the benzaldehyde (B42025) moiety. The nitrogen atom of the morpholine ring can donate electron density into the benzene ring through resonance, affecting the electrophilicity of the carbonyl carbon.

Electronic Effects: Calculations such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution on the atoms of this compound. This would reveal the extent of electron donation from the morpholino group and its effect on the partial positive charge of the carbonyl carbon. A decrease in this positive charge would suggest a lower reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Steric Effects: The morpholine group, being a bulky substituent, can sterically hinder the approach of reactants to the aldehyde functional group. Computational methods can model the steric bulk and calculate steric hindrance energies. This is particularly important in understanding the regioselectivity and stereoselectivity of reactions. For example, the approach of a nucleophile to the carbonyl carbon could be favored from the less hindered face of the molecule.

Table 2: Hypothetical Calculated Properties Illustrating Electronic and Steric Effects

| Property | This compound | Benzaldehyde (for comparison) |

| NBO Charge on Carbonyl Carbon | +0.45 e | +0.52 e |

| Steric Hindrance Energy (kcal/mol) | 3.5 | 0.0 |

This table is illustrative and does not represent actual experimental or calculated data.

Advanced Applications of 3 Morpholinobenzaldehyde in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Derivatives

The strategic design and synthesis of novel derivatives from 3-Morpholinobenzaldehyde have led to the development of compounds with promising therapeutic potential.

As a Scaffold for Novel Pharmacophores

The morpholine (B109124) ring is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. researchgate.netnih.gov This makes this compound an excellent starting point or scaffold for the creation of new pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. researchgate.netresearchgate.net The morpholine moiety is often incorporated into drug candidates to enhance their biological activity and improve their pharmacokinetic profiles. nih.gove3s-conferences.org Its presence can lead to favorable properties such as increased potency and better drug-like characteristics. nih.gov

The flexible, chair-like conformation of the morpholine ring, combined with its balanced hydrophilic-lipophilic nature, makes it a valuable component in the design of new therapeutic agents. researchgate.net For instance, the morpholine scaffold is a key component in the development of drugs targeting the central nervous system. researchgate.net

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. journaljabb.com The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. journaljabb.comnih.govresearchgate.net

In this context, this compound can be utilized as the aromatic aldehyde component, reacting with various substituted acetophenones to yield a diverse library of morpholine-containing chalcones. nih.govresearchgate.net The general synthetic approach is illustrated below:

Interactive Data Table: Antiproliferative Activity of Selected Morpholine-Containing Chalcone Derivatives

The following table presents the antiproliferative activities of a series of synthesized chalcone derivatives bearing a morpholine moiety against HeLa (human cervical cancer) and C6 (rat glioma) cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound | R-group on Phenyl Ring | HeLa IC₅₀ (µM) | C6 IC₅₀ (µM) |

| 1 | -H | 29.8 ± 1.2 | 20.1 ± 0.9 |

| 2 | 4-CH₃ | 45.6 ± 2.1 | 33.5 ± 1.5 |

| 3 | 4-OCH₃ | 62.3 ± 3.5 | 48.7 ± 2.3 |

| 4 | 4-Cl | 35.7 ± 1.8 | 25.4 ± 1.1 |

| 5 | 4-F | 40.1 ± 2.0 | 28.9 ± 1.3 |

| 6 | 4-NO₂ | 55.2 ± 2.8 | 41.6 ± 2.0 |

| 7 | 3,4-(OCH₃)₂ | 78.9 ± 4.1 | 60.3 ± 3.1 |

| 5-FU (Reference) | - | 28.5 ± 1.3 | 19.8 ± 0.8 |

Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Hydrazones, Tetrazolopyrimidine Derivatives)

The aldehyde functionality of this compound is a key reactive site for the construction of various heterocyclic systems, which are integral to many biologically active compounds.

Benzimidazoles: These bicyclic aromatic compounds, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, are known for a wide range of pharmacological activities. nih.gov A common synthetic route to benzimidazoles is the condensation of an aromatic aldehyde with o-phenylenediamine. nih.govorganic-chemistry.orgsemanticscholar.org this compound can serve as the aldehyde precursor in this reaction. researchgate.netresearchgate.net

Hydrazones: Characterized by the >C=N-NH- functional group, hydrazones are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. nih.govorganic-chemistry.orgnih.gov The reaction of this compound with various hydrazides can produce a series of morpholine-bearing hydrazones with potential biological applications. researchgate.netorganic-chemistry.org

Tetrazolopyrimidine Derivatives: Fused pyrimidine (B1678525) systems, such as tetrazolopyrimidines, are of significant interest in medicinal chemistry. The synthesis of these complex heterocycles can often involve multi-component reactions where an aromatic aldehyde is a key starting material. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general reactivity of aldehydes in these synthetic schemes suggests its potential utility. ias.ac.inijnc.irresearchgate.net

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule. nih.govnih.gov This approach aims to develop compounds with improved affinity, better efficacy, dual or multiple modes of action, and potentially reduced side effects. pasteur.frmdpi.com

This compound is a valuable component in molecular hybridization. For example, the morpholine-chalcone scaffold, derived from this compound, can be further combined with other heterocyclic systems known for their anticancer or antimicrobial activities to generate novel hybrid molecules. researchgate.netnih.gov This strategy allows for the exploration of new chemical space and the development of multi-target-directed ligands. nih.govpasteur.fr

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic variations and evaluating their biological effects. nih.gove3s-conferences.org For instance, in the case of morpholine-containing chalcones, SAR studies have revealed that the nature and position of substituents on the aromatic rings can significantly influence their antiproliferative activity. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgnih.gov For morpholine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their interaction with biological targets and to predict the activity of new, unsynthesized compounds. acs.orgacs.org

Impact of Morpholine Moiety on Biological Activity and Pharmacokinetic Properties

The morpholine ring is not just a passive scaffold; it actively contributes to the biological and pharmacokinetic properties of a molecule. nih.govresearchgate.net Its incorporation into a drug candidate can have several beneficial effects:

Improved Pharmacokinetic Properties: The morpholine moiety is frequently used to modulate the pharmacokinetic/pharmacodynamic (PK/PD) properties of a compound. acs.orgnih.govresearchgate.net Its presence can enhance aqueous solubility and improve metabolic stability, which are critical for oral bioavailability. nih.gov The weak basicity of the morpholine nitrogen can also contribute to better absorption and distribution. acs.org

Enhanced Biological Activity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net This can result in increased potency and efficacy. nih.gov

Blood-Brain Barrier Permeability: The physicochemical properties of the morpholine ring, including its balanced lipophilicity and hydrophilicity, can facilitate the passage of molecules across the blood-brain barrier, making it a valuable component in the design of drugs targeting the central nervous system. nih.govresearchgate.net

Influence of Substituent Position on Efficacy and Selectivity

The biological efficacy and target selectivity of molecules derived from this compound are profoundly influenced by the position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies reveal that minor positional changes of functional groups can lead to significant variations in pharmacological activity. nih.govdrugdesign.org

For instance, in a series of pyrimidine-morpholine hybrids designed as anticancer agents, the position of substituents on the phenyl ring was critical for cytotoxic activity. Derivatives with an electron-withdrawing group, such as trifluoromethyl (CF3), at the para position (4-position) of the phenyl ring demonstrated the most potent antiproliferative effects against the SW480 colon cancer cell line. frontiersin.org Conversely, moving an electronegative group to the meta position (3-position) resulted in decreased activity. frontiersin.org Similarly, the introduction of electron-donating groups at the para position led to a deterioration in cytotoxic potency compared to the unsubstituted analog. frontiersin.org

In the context of antimicrobial agents, the position of fluoro substituents on N-alkyl substituted urea (B33335) derivatives bearing a morpholine moiety was shown to be a key determinant of activity. Compounds with a fluoro group at either the ortho (2-position) or para (4-position) of the phenyl ring exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This highlights that specific positional isomers can maximize interactions with microbial targets.

Furthermore, studies on aryloxypropanolamine derivatives have shown that the substitution pattern is crucial for achieving selectivity for specific receptor subtypes. mdpi.com While not directly involving this compound, these principles of medicinal chemistry are applicable, suggesting that the placement of substituents relative to the core morpholinobenzaldehyde scaffold is a critical parameter for fine-tuning both the potency and the selectivity of these compounds for their intended biological targets. nih.govmdpi.com

Specific Biological Targets and Therapeutic Areas

Derivatives of this compound have been investigated for their potential to interact with a variety of biological targets, leading to applications in several therapeutic areas.

The chemical structure of this compound and its derivatives makes them candidates for interacting with various enzyme active sites.

Aldehyde Dehydrogenases (ALDHs): Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes. nih.govresearchgate.net The aldehyde functional group in this compound makes it a potential substrate or inhibitor for ALDH isozymes. nih.govnih.gov Inhibition of specific ALDHs is a therapeutic strategy in certain cancers where these enzymes are overexpressed and contribute to drug resistance. nih.gov While direct studies on this compound are limited, related benzaldehyde (B42025) derivatives are known to interact with ALDHs. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. Some morpholine-containing compounds have been explored as AChE inhibitors. For example, certain O6-aminoalkyl-hispidol analogs, which feature an amino group that can be part of a morpholine ring, have demonstrated low-micromolar AChE inhibition. mdpi.com This suggests that the morpholine moiety can be incorporated into scaffolds targeting this enzyme.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov The product of E-cinnamylamine oxidation, E-cinnamaldehyde, has been shown to be a competitive inhibitor of MAO-B. nih.gov Polyamine analogs containing constrained linkers have also emerged as potent, reversible, and competitive MAO inhibitors. mdpi.com Given that the morpholine group can act as an amine bioisostere, this compound derivatives are of interest in the design of new MAO inhibitors. mdpi.commdpi.com

Cyclooxygenase (COX): While direct evidence for this compound is not prominent, the anti-inflammatory properties observed in some morpholine derivatives suggest a potential interaction with inflammatory pathways, which often involve enzymes like cyclooxygenases (COX-1 and COX-2). japsonline.com

The morpholine moiety is a recognized pharmacophore in the design of anticancer agents, and derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. nih.gove3s-conferences.org

One study detailed a series of novel pyrimidine-morpholine derivatives, where compound 2g , featuring a para-CF3 substitution, was the most potent against the SW480 (colon cancer) cell line with an IC50 value of 5.10 µM. frontiersin.org Other compounds in the series also showed significant cytotoxicity against both SW480 and MCF-7 (breast cancer) cell lines. frontiersin.org The mechanism of action for compound 2g was found to involve the induction of apoptosis. frontiersin.org

Another area of investigation involves targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis. Benzimidazole derivatives incorporating a morpholine moiety have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Compound 5h from this series showed potent VEGFR-2 inhibition with an IC50 of 0.049 µM, comparable to the reference drug sorafenib. nih.gov Similarly, 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent activity against non-small cell lung carcinoma cell lines (A549 and NCI-H23) and displayed good VEGFR-2 inhibitory activity. nih.gov

Chalcones containing a morpholine ring have also been investigated. One such compound exhibited notable cytotoxicity against MDA-MB-231 (breast cancer) and SW480 (colon cancer) cells, with IC50 values of 20 µM and 12.5 µM, respectively. nih.gov Its mechanism involves cell cycle arrest and the induction of apoptosis. nih.gov

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Mechanism/Target | Reference |

|---|---|---|---|---|---|

| Pyrimidine-morpholine hybrid | Compound 2g | SW480 (Colon) | 5.10 µM | Apoptosis Induction | frontiersin.org |

| Morpholine-benzimidazole-oxadiazole | Compound 5h | HT-29 (Colon) | 0.207 µM | VEGFR-2 Inhibition (IC50 = 0.049 µM) | nih.gov |

| 3-(Morpholinomethyl)benzofuran | Compound 16a | A549 (Lung) | 1.50 µM | VEGFR-2 Inhibition | nih.gov |

| Morpholinylchalcone derivative | Compound 8 | A-549 (Lung) | 2.78 µg/mL | Not specified | nih.gov |

| Triazene-appended morpholine chalcone | Compound 22 | SW480 (Colon) | 12.5 µM | Apoptosis, Cell Cycle Arrest | nih.gov |

The morpholine ring is a key structural feature in various compounds exhibiting antimicrobial activity. researchgate.net Derivatives of this compound have been evaluated against a spectrum of bacteria and fungi, often showing promising results.

In one study, a morpholine derivative (compound 3) exhibited a broad spectrum of antibacterial action, inhibiting 82.83% of tested bacterial strains with inhibition zones ranging from 16 to 31 mm. researchgate.netcore.ac.uk This compound was particularly effective against several Enterococcus species at a low Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL. researchgate.netcore.ac.uk

N-alkyl substituted urea derivatives containing a morpholine moiety have also demonstrated potent antimicrobial activities. nih.gov Specifically, compounds with ortho- or para-fluoro substitutions on the phenyl ring were effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The incorporation of the morpholine ring was found to be superior to a diethylamine (B46881) moiety for antimicrobial efficacy. nih.gov

More complex hybrid molecules, such as morpholine-linked thiazolidinones, have been designed as inhibitors of bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase. One of the most potent molecules from this series gave an MIC value of 2.0 µg/mL against Escherichia coli, which was superior to the reference drug streptomycin. scispace.com

| Compound/Derivative | Microorganism | Activity Type | Result | Reference |

|---|---|---|---|---|

| Morpholine derivative (Cpd 3) | Enterococcus hirae | MIC | 3.125 mg/mL | researchgate.net |

| Morpholine derivative (Cpd 3) | Escherichia coli | MIC | 12.5 mg/mL | researchgate.net |

| Fluoro-substituted morpholine urea | Gram-positive bacteria | Inhibition | Potent activity | nih.gov |

| Fluoro-substituted morpholine urea | Gram-negative bacteria | Inhibition | Potent activity | nih.gov |

| Morpholine linked thiazolidinone (S2B7) | Escherichia coli | MIC | 2.0 µg/mL | scispace.com |

Several studies have indicated that the incorporation of a morpholine group can confer anti-inflammatory properties. For example, Mannich bases of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine substituent were evaluated for their ability to inhibit heat-induced bovine serum albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity. japsonline.com Two compounds, 4c and 4d , exhibited potent activity with IC50 values of 25.3 µM and 26.3 µM, respectively, which were nearly comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com The presence of the morpholine Mannich base substituent was considered important for this activity. japsonline.com The anti-inflammatory effect of some compounds is linked to the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α. brieflands.com

In Silico Approaches to Drug Discovery

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are integral to the modern drug discovery process for morpholine-based compounds. gyanvihar.orgwho.int These computational tools help to rationalize observed biological activities, predict the potency of new designs, and prioritize compounds for synthesis and testing. mdpi.comiscientific.org

Molecular docking studies have been widely used to predict and analyze the binding interactions between morpholine derivatives and their protein targets. For anticancer applications, derivatives have been docked into the active site of enzymes like VEGFR-2 and dihydrofolate reductase (DHFR) to explain their inhibitory activity. nih.govnih.gov For example, docking of potent benzimidazole-Schiff base hybrids into the VEGFR-2 active site (PDB ID: 4ASD) revealed a binding mode similar to that of the known inhibitor Sorafenib, providing a molecular basis for their potent antiproliferative effects. mdpi.com

In the development of antimicrobial agents, docking simulations have been performed against targets such as bacterial Enoyl-ACP reductase to confirm that the designed molecules have a strong binding affinity. scispace.com These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for bioactivity. scispace.comsciencescholar.us

Furthermore, ADME prediction tools are used to assess the drug-likeness of novel this compound derivatives. frontiersin.org These computational models evaluate physicochemical properties to predict oral bioavailability and ensure that potent compounds also possess favorable pharmacokinetic profiles, making them more viable as potential drug candidates. frontiersin.orgnih.gov

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. frontiersin.org This technique is instrumental in understanding the structural basis of protein-ligand interactions and is widely used to screen virtual libraries of compounds to identify potential drug candidates. For derivatives of this compound, such as Schiff bases and chalcones, molecular docking studies have been pivotal in identifying key interactions with various biological targets. sciencescholar.usnih.gov

These studies typically involve docking the this compound derivative into the active site of a target protein to determine its binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol). nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For instance, molecular docking studies on morpholine-based chalcones have been performed against the enzyme dihydrofolate reductase (DHFR), a well-known target in cancer therapy. nih.gov The results from these studies indicate that the morpholine moiety can significantly contribute to the binding affinity. The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming crucial interactions with residues in the enzyme's active site. nih.gov Similarly, Schiff bases derived from morpholine-containing aldehydes have been evaluated for their antimicrobial properties through docking studies with microbial enzymes. sciencescholar.us

A notable example involves the docking of morpholinylchalcone derivatives into the active site of DHFR (PDB ID: 3NU0). The studies revealed that these compounds exhibit strong binding affinities, with the interactions being stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.gov Another important target is the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, implicated in DNA repair and a target for cancer therapy. Schiff bases have been docked into the PARP-1 binding site (PDB ID: 3GEY), where they show significant binding affinity, suggesting their potential as PARP inhibitors. nih.gov The interaction analysis in these studies consistently highlights the importance of the morpholine ring and the aromatic systems in establishing a stable complex with the target protein. nih.govnih.gov

The table below summarizes representative findings from molecular docking studies of this compound derivatives with various protein targets.

| Target Protein | PDB ID | Derivative Type | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Dihydrofolate Reductase (DHFR) | 3NU0 | Morpholinylchalcone | -1.6 | Not Specified | Pi-Hydrogen, Hydrogen Acceptor, Pi-Pi |

| E. coli DNA Gyrase B | Not Specified | Quinolines | -6.9 to -7.1 | Not Specified | Not Specified |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | 3GEY | Schiff Base | High Affinity | Not Specified | Steric Interaction |

This table is generated based on data from studies on morpholine derivatives and may not directly represent this compound itself.

These molecular docking studies are foundational for structure-activity relationship (SAR) analyses, which correlate the structural features of the compounds with their biological activities. By understanding these interactions, medicinal chemists can modify the structure of this compound to enhance its binding affinity and selectivity for a specific target, thereby improving its therapeutic potential.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This powerful computational method is used to study the stability of the protein-ligand complex, explore conformational changes in both the protein and the ligand upon binding, and calculate binding free energies with greater accuracy. nih.gov

In the context of this compound derivatives, MD simulations are typically performed after molecular docking to validate the predicted binding poses and assess the stability of the interactions. researchgate.net The simulation generates a trajectory of the complex's movements, which can be analyzed to understand its dynamic behavior. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is stably bound in the active site. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify flexible regions. This analysis can reveal which parts of the protein are involved in the binding process and how the ligand's flexibility contributes to the interaction. nih.govresearchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds confirms their importance in stabilizing the complex. nih.govresearchgate.net

For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have been used to establish the stability of the observed interactions. mdpi.com Similarly, simulations of chalcone-thiazole derivatives with DNA gyrase B have confirmed the stable binding of the lead compounds. nih.gov These studies demonstrate that derivatives containing motifs similar to this compound form stable complexes with their target enzymes, validating the initial docking results and providing a deeper understanding of the binding dynamics. The insights gained from MD simulations are crucial for the lead optimization phase of drug discovery, helping to refine the design of compounds with improved stability and residence time at the target site. rsc.org

Emerging Research Directions and Future Perspectives

Catalytic Asymmetric Synthesis Utilizing 3-Morpholinobenzaldehyde

While direct catalytic asymmetric transformations of this compound are not yet widely reported, its structure makes it a highly promising candidate for such reactions. The field of asymmetric synthesis focuses on creating chiral molecules, which are crucial in pharmaceuticals and materials science. Future research is likely to explore the utility of this compound in two primary roles: as a substrate for generating new chiral centers and as a building block for novel chiral catalysts and ligands.

Potential as a Prochiral Substrate: The aldehyde functional group is a classic prochiral center, susceptible to nucleophilic attack from two different faces. The development of catalytic systems that can control this facial selectivity would yield enantioenriched secondary alcohols, which are valuable synthetic intermediates. The electronic properties conferred by the meta-positioned morpholine (B109124) group could influence the reactivity and selectivity of such transformations. Asymmetric hydrogenation, for instance, has been successfully applied to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) using specialized rhodium catalysts. rsc.org Similarly, one-pot reactions starting from aromatic aldehydes have been developed to yield chiral morpholin-2-ones and piperazin-2-ones with high enantiomeric excess. acs.org

Application in Chiral Ligand Synthesis: The morpholine nitrogen and the aldehyde oxygen offer multiple points for modification, making this compound an attractive scaffold for synthesizing new chiral ligands. For example, morpholinomethyl-substituted BINOL ligands have been shown to be effective in catalyzing highly enantioselective additions of organozinc reagents to other aldehydes. acs.org A synthetic strategy could involve converting this compound into a similar chiral ligand, where the inherent structure influences the stereochemical outcome of a catalyzed reaction.

| Catalytic System/Reaction Type | Aromatic Aldehyde Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation/DROC | Various substituted benzaldehydes | Quinine-derived urea (B33335) | Up to 99% | acs.org |

| Asymmetric Hydrogenation | Unsaturated morpholines | Bisphosphine-rhodium catalyst | Up to 99% | rsc.org |

| Asymmetric Henry Reaction | Substituted aromatic aldehydes | Chiral bis(β-amino alcohol)-Cu(OAc)2 | Up to 94.6% | mdpi.com |

| Asymmetric Aminoalkylation | 2-Alkynylbenzaldehydes | Chiral silver spirocyclic phosphate | Up to 94% | nih.gov |

| Organocatalytic Michael Addition | Aromatic aldehydes | Diarylprolinol silyl ether | >89% | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving away from traditional batch processes towards continuous flow and automated platforms. flinders.edu.au These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov this compound is well-suited for integration into these advanced synthetic workflows, both as a synthetic target and as a key building block for generating chemical libraries.

The synthesis of this compound itself can be adapted to a continuous flow process, allowing for safer handling of reagents and easier purification. More significantly, its role as a versatile building block can be exploited in automated synthesis platforms. nih.gov Such systems can perform multi-step reactions to rapidly generate a large number of derivative compounds for screening in drug discovery and materials science. chemrxiv.orgchemrxiv.org For example, an automated platform could use this compound as a starting material and subject it to a series of reactions like reductive aminations, Wittig reactions, or aldol (B89426) condensations, with each product being purified and analyzed in-line before proceeding to the next step.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Large volumes of hazardous materials | Small reaction volumes, better containment |

| Control | Difficult to precisely control temperature/mixing | Precise control over temperature, pressure, time |

| Reproducibility | Can vary between batches | High reproducibility |

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

The functional groups within this compound present opportunities for its use as a monomer or a functional ligand in materials science. Its unique electronic and structural properties could be harnessed to create novel polymers, fluorescent sensors, and metal-organic frameworks (MOFs).

Polymers and Functional Coatings: The aldehyde group can participate in polymerization reactions to form novel polymers with tailored properties. The presence of the morpholine ring within the polymer backbone could enhance solubility, thermal stability, or introduce sites for post-polymerization modification.

Fluorescent Materials and Sensors: The molecule's conjugated system, influenced by the electron-donating morpholine group, suggests potential for fluorescent applications. Derivatives of this compound could be developed as chemosensors, where binding to a specific analyte (e.g., a metal ion) would cause a detectable change in the fluorescence spectrum.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions linked by organic ligands. rsc.org By oxidizing the aldehyde group of this compound to a carboxylic acid, the resulting molecule can act as a ligand. The basic nitrogen atom of the morpholine ring could then be available as a functional site within the MOF's pores, potentially for applications in CO2 capture or catalysis. nih.govresearchgate.net

| Potential Application | Key Molecular Feature(s) | Enabling Transformation |

| Functional Polymers | Aldehyde group | Polycondensation reactions |

| Fluorescent Sensors | Aromatic ring, morpholine (donor group) | Schiff base formation with analytes |

| Metal-Organic Frameworks | Morpholine (basic site), aromatic ring | Oxidation of aldehyde to carboxylic acid |

Novel Spectroscopic and Analytical Methodologies for Detection and Quantification

While standard analytical techniques like NMR, IR, and mass spectrometry are sufficient for characterizing this compound, there is a growing need for novel methods capable of rapid, sensitive, and selective detection, particularly in complex mixtures or for in-situ monitoring.

Electrochemical Sensors: The aldehyde group is electrochemically active, making it a target for detection by electrochemical sensors. Research in this area focuses on developing modified electrodes that enhance sensitivity and selectivity. For instance, sensors have been designed using self-assembled monolayers of thiol aromatic aldehydes on gold electrodes or by incorporating catalysts into covalent organic frameworks (COFs). nih.govmdpi.com An electrochemical sensor tailored for this compound could provide real-time concentration data during a chemical reaction. nih.gov

Optical Chemosensors: These sensors rely on a change in optical properties (color or fluorescence) upon reaction with the target analyte. rsc.org A common strategy for aldehyde detection involves the formation of a Schiff base with an amine-containing fluorescent probe. This reaction alters the electronic structure of the probe, leading to a change in its fluorescence emission. Such sensors could be developed for high-throughput screening or environmental monitoring.

| Methodology | Principle | Potential Detection Limit | Advantages |

| Electrochemical Sensor | Direct oxidation/reduction of the aldehyde group at a modified electrode surface. | Low ppb to µM range nih.govmdpi.com | High sensitivity, real-time monitoring, portability. |

| Optical/Fluorescent Sensor | Chemical reaction (e.g., Schiff base formation) causes a change in color or fluorescence. | µM to nM range | High selectivity, potential for "naked-eye" detection, adaptable to various platforms. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography followed by mass-based identification and quantification. | ppb to ppt range | High accuracy and reliability, gold standard for identification. |

Toxicological and Ecotoxicological Considerations in the Context of Green Chemistry

The principles of green chemistry mandate the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov Evaluating the toxicological and ecotoxicological profile of this compound is therefore essential for its sustainable application.

| Compound/Class | CAS Number | Known Hazards |

| 4-Aminobenzaldehyde | 556-18-3 | Harmful if swallowed; Causes skin and serious eye irritation; May cause an allergic skin reaction and respiratory irritation. chemicalbook.commedchemexpress.com |

| 2-Aminobenzaldehyde | 529-23-7 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. nih.govfishersci.com |

| Morpholine | 110-91-8 | Flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage; Can form carcinogenic N-nitrosomorpholine. nih.gov |

Ecotoxicological and Green Chemistry Perspective: From an ecotoxicological standpoint, the biodegradability of the molecule is a key factor. Studies have shown that the morpholine ring is biodegradable by certain microorganisms, such as Mycobacterium strains, which can utilize it as a sole source of carbon and nitrogen, ultimately breaking it down to ammonia. uni-pannon.hunih.govresearchgate.netmtak.hu This suggests a pathway for its removal from the environment.

Future research from a green chemistry perspective should focus on:

Developing synthetic routes that avoid hazardous solvents and reagents and maximize atom economy. nih.govacs.org

Conducting comprehensive toxicological testing to move beyond inference and establish a clear safety profile.

Investigating the conditions under which this compound might form N-nitrosomorpholine and designing applications that mitigate this risk.

Studying its full biodegradation pathway to ensure that its environmental degradation products are benign.

By proactively addressing these considerations, the scientific community can guide the development and application of this compound in a manner that is both innovative and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 3-Morpholinobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, substituting a halogen (e.g., bromine) at the 3-position of benzaldehyde with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) is common . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products.

- Catalyst : Use of Pd(OAc)₂ or CuI for cross-coupling enhances regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >97% purity, as noted in commercial catalogs .

Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | 100 | 65–70 | 95 | |

| THF | 80 | 55–60 | 97 |

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer : Reported melting points (68–70°C) may vary due to polymorphic forms or impurities. To address contradictions:

- Recrystallization : Use solvents like ethanol or acetone to isolate pure crystals.

- DSC Analysis : Differential scanning calorimetry can confirm thermal behavior .

- Cross-Validation : Compare data with authoritative sources (e.g., Kanto Reagents or PubChem ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton at δ 9.8–10.0 ppm and morpholine protons at δ 3.6–3.8 ppm .

- FT-IR : Confirm C=O stretch at ~1700 cm⁻¹ and morpholine C-N stretches at 1200–1250 cm⁻¹ .